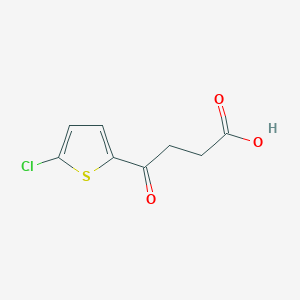

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid

Description

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid is a chlorinated thiophene derivative featuring a ketone group and a carboxylic acid moiety. Its molecular formula is C₈H₇ClO₃S, with a molecular weight of 218.65 g/mol. The compound’s structure combines the aromatic thiophene ring (substituted with chlorine at the 5-position) and a four-carbon chain terminating in a carboxylic acid. This configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical intermediates, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors .

Properties

IUPAC Name |

4-(5-chlorothiophen-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c9-7-3-2-6(13-7)5(10)1-4-8(11)12/h2-3H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRXRXKGJQLWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368356 | |

| Record name | 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70685-06-2 | |

| Record name | 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70685-06-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Preparation Approaches

Halogenation and Oximation of 3-Oxobutyric Acid Derivatives

A foundational method involves the preparation of substituted 2-oxyimino-3-oxobutyric acids, which are intermediates toward compounds like 4-(5-chlorothiophen-2-yl)-4-oxobutanoic acid. According to a patented process, the synthesis includes:

- Use of Lewis acids such as boron fluoride, aluminum chloride, or titanium tetrachloride as catalysts.

- Halogenation reactions employing hydrogen halides (e.g., hydrogen chloride) under controlled temperatures (-50°C to 80°C, preferably -20°C to 30°C).

- Solvents such as halogenated hydrocarbons (methylene chloride) or ethers (tetrahydrofuran).

- Reaction times ranging between 0.5 to 20 hours, optimized for solvent, catalyst, and temperature conditions.

This method allows for the production of 4-halo-2-substituted oxyimino-3-oxobutyric acids, which can be further processed to yield the target compound. The halogenation can be performed directly on the reaction mixture without isolation, facilitating large-scale synthesis.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Dissolution in methylene chloride | 3–6°C, 8 hours of HCl bubbling | 95.8 | Formation of 2-methoxyimino-3-oxobutyric acid |

| Reaction in 4 N HCl in 1,4-dioxane | 23–25°C, 13 hours stirring | 86.4 | Isolation via solvent extraction and drying |

This approach emphasizes the importance of acid catalysts and controlled halogenation for successful synthesis of substituted oxobutyric acids, which are precursors to the final compound.

Functionalization of Thiophene Ring and Side Chain Elaboration

While direct preparation methods for this compound are scarce, analogous synthetic routes involve:

- Nitration and reduction of chlorinated phenols or thiophenes.

- Formation of intermediates such as amino- or hydroxy-substituted thiophenes.

- Subsequent reactions with cyanates or hydrazine derivatives to introduce functional groups.

- Final condensation or oxidation steps to install the 4-oxo functionality on the butanoic acid chain.

A related synthetic scheme reported in recent literature involves:

- Nitration of 4-chlorophenol to 4-chloro-2-nitrophenol.

- Reduction to 2-amino-4-chlorophenol.

- Reaction with sodium cyanate to form urea derivatives.

- Reflux with hydrazine hydrate to obtain hydrazinecarboxamide intermediates.

- Condensation with aldehydes under reflux with sodium bisulfite to yield substituted oxadiazole derivatives.

Although this exact sequence targets oxadiazole analogues, the methodology highlights the strategic use of chlorinated thiophene or phenol intermediates for further functionalization, which can be adapted for this compound synthesis.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The halogenation method allows for direct use of the reaction mixture for subsequent halogenation, simplifying the process and reducing purification steps.

- The choice of Lewis acid and halogenating agent critically affects the reaction time and yield.

- The thiophene ring chlorination is typically introduced early in the synthetic route, allowing for subsequent elaboration of the butanoic acid side chain.

- Careful control of reaction temperature and solvent polarity is essential to prevent side reactions and degradation of sensitive intermediates.

- The use of hydrazine hydrate and sodium bisulfite in functionalization steps provides a versatile route to introduce nitrogen-containing groups, which can be adapted for the target compound synthesis.

Summary Table of Preparation Parameters

| Parameter | Optimal Conditions | Comments |

|---|---|---|

| Catalyst | Boron fluoride, aluminum chloride, titanium tetrachloride, HCl | Lewis acids facilitate halogenation and oximation |

| Solvent | Methylene chloride, tetrahydrofuran, 1,4-dioxane | Halogenated hydrocarbons preferred for halogenation |

| Temperature | -20°C to 30°C | Ensures controlled halogenation without decomposition |

| Reaction Time | 1 to 6 hours | Depends on solvent and catalyst choice |

| Purification | Extraction, crystallization, chromatography | Necessary for isolating pure product |

| Yield | 85% to 96% (intermediates) | High yields achievable with optimized conditions |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid. For instance, derivatives have been synthesized and evaluated for their activity against various cancer cell lines. A notable study demonstrated significant anticancer activity against non-small-cell lung cancer (NCI-H460) and CNS cancer (SNB-19) with promising growth inhibition percentages (PGI) at low micromolar concentrations .

Antibacterial Properties

The antibacterial efficacy of similar compounds has also been investigated. Some derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin . This suggests potential applications in developing new antibacterial agents.

Material Science Applications

Beyond biological applications, this compound and its derivatives are being explored for their utility in material science. The compound's unique thiophene structure contributes to its electronic properties, making it a candidate for organic semiconductors and photovoltaic devices.

Case Study 1: Anticancer Compound Development

A series of studies synthesized various analogs of this compound to evaluate their anticancer properties through molecular docking studies and biological assays. One compound demonstrated a docking score indicative of strong binding affinity to tubulin, a key target in cancer therapy . The results showed that modifications to the thiophene ring significantly impacted biological activity.

| Compound | Cell Line Tested | PGI (%) |

|---|---|---|

| Compound A | NCI-H460 | 55.61 |

| Compound B | SNB-19 | 65.12 |

| Compound C | MCF7 | 24.79 |

Case Study 2: Antibacterial Evaluation

Another study focused on the antibacterial properties of derivatives synthesized from the parent compound. The evaluation involved disc diffusion methods against various bacterial strains, revealing effective inhibition zones that suggest potential as new therapeutic agents against resistant bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Compound D | E. coli | 8 | 17.0 ± 0.40 |

| Compound E | S. aureus | 8 | 17.0 ± 0.15 |

Mechanism of Action

The mechanism of action of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Material Science: In conductive polymers, it contributes to the electronic properties by facilitating charge transfer.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorophenyl vs. Chlorothiophenyl Derivatives

- 4-(4-Chlorophenyl)-4-oxobutanoic acid (): Replaces the thiophene ring with a chlorinated benzene ring. The electron-withdrawing chlorine on phenyl reduces aromatic electron density compared to thiophene, altering reactivity in nucleophilic substitutions. Applications: Used in synthesizing piperidine derivatives for CNS-targeting drugs .

- 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid: Thiophene’s sulfur atom enhances π-electron delocalization, increasing stability and metabolic resistance compared to phenyl analogs. Applications: Key intermediate in NSAID synthesis (e.g., Ibuprofen analogs) due to improved bioavailability .

Heterocyclic Modifications

- 4-[(5E)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (): Incorporates a thiazolidinone ring with a benzylidene substituent. The thioxo group increases hydrogen-bonding capacity, enhancing interactions with biological targets like kinases. Applications: Explored as antimicrobial agents due to thiazolidinone’s known bioactivity .

Functional Group Variations on the Carbon Chain

Carboxylic Acid vs. Ester Derivatives

- Methyl 4-oxobutanoate (): Esterification of the carboxylic acid improves lipid solubility, making it a prodrug candidate. Drawback: Requires metabolic activation for therapeutic efficacy.

- This compound: The free carboxylic acid enables direct interaction with charged residues in enzyme active sites (e.g., cyclooxygenase inhibition) .

Amino and Piperazine Substitutions

- 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (): A methylpiperazine group introduces basicity, improving water solubility and blood-brain barrier penetration. Applications: Potential antipsychotic or anticancer agents .

Key Research Findings

- Synthetic Utility: this compound exhibits superior coupling efficiency in palladium-catalyzed reactions compared to phenyl analogs due to thiophene’s electron-rich nature .

- Toxicity Profile : Chlorothiophene derivatives show lower hepatotoxicity than chlorophenyl counterparts in rodent models, attributed to reduced reactive metabolite formation .

- Stability : Thiophene-based compounds demonstrate enhanced photostability under UV exposure, critical for topical formulations .

Biological Activity

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid (CAS No. 70685-06-2) is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, highlighting its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorothiophene moiety attached to a 4-oxobutanoic acid backbone. Its molecular formula is , with an average mass of 218.65 g/mol. The presence of the chlorothiophene group is significant for its biological activity, as halogenated aromatic compounds often exhibit enhanced reactivity and biological effects compared to their non-halogenated counterparts.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

- Receptor Interaction : Its structural features may enable it to bind effectively to specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways necessary for bacterial growth .

Anticancer Activity

Studies have explored the compound's potential as an anticancer agent . In vitro experiments have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of apoptotic pathways or inhibition of cell proliferation .

Case Studies

-

Antimicrobial Efficacy : A study conducted on the antibacterial effects of the compound revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing significant activity at low concentrations.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Anticancer Activity : In a controlled laboratory setting, the compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting substantial potency.

Cancer Cell Line IC50 (µM) MCF-7 (Breast) 10 HCT116 (Colon) 15

Toxicological Profile

Toxicological assessments reveal that this compound exhibits moderate toxicity levels. It is classified under acute toxicity categories for oral and dermal exposure, necessitating caution during handling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(5-chlorothiophen-2-yl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a chlorothiophene derivative with a β-keto acid precursor. For example, esterification of 4-oxobutanoic acid derivatives with ethanol in the presence of sulfuric acid under reflux (as seen in analogous compounds like ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate) . Optimization includes adjusting stoichiometry, temperature, and catalyst loading. Characterization via NMR and IR confirms the integrity of the ketone and carboxylic acid groups.

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodology :

- NMR : Use H and C NMR to identify the thiophene ring protons (δ 6.5–7.5 ppm) and the β-keto group (δ 2.5–3.5 ppm for CH adjacent to the ketone) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 244.01 (calculated for CHClOS).

- X-ray Crystallography : For crystalline derivatives, compare experimental bond lengths/angles with computational models (e.g., PubChem data for related structures) .

Q. What are the key physicochemical properties (e.g., solubility, pKa) relevant to experimental design?

- Methodology :

- Solubility : Test in polar (DMSO, water) and non-polar solvents (ethyl acetate). Analogous compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show limited aqueous solubility, necessitating DMSO for biological assays .

- pKa : Use potentiometric titration to determine the carboxylic acid dissociation constant (estimated pKa ~2.5–3.5 based on structural analogs) .

Advanced Research Questions

Q. How does the chlorothiophene moiety influence the compound’s metabolic stability in vitro?

- Methodology :

- Microsomal Incubation : Assess stability in liver microsomes (human/rat) with LC-MS quantification. Compare degradation rates to non-chlorinated analogs (e.g., 4-phenyl-4-oxobutanoic acid) to evaluate halogen effects on metabolic resistance .

- CYP450 Inhibition : Screen for interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .

Q. What strategies can address contradictory data in structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodology :

- Systematic Substituent Variation : Synthesize derivatives with modifications to the thiophene ring (e.g., methyl, nitro groups) or β-keto acid chain (e.g., esterification). Evaluate bioactivity (e.g., antimicrobial assays) and correlate with electronic (Hammett σ) or steric parameters .

- Multivariate Analysis : Apply principal component analysis (PCA) to resolve conflicting SAR trends from diverse assays .

Q. How can enantiomeric purity of chiral derivatives be ensured during synthesis?

- Methodology :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers. Compare retention times with standards (e.g., (R)- and (S)-4-(tert-butoxy)-2-ethyl-4-oxobutanoic acid) .

- Circular Dichroism (CD) : Confirm absolute configuration by matching experimental CD spectra with computational predictions .

Q. What are the potential off-target interactions of this compound in biological systems?

- Methodology :

- Proteome Profiling : Use affinity-based chemoproteomics to identify binding partners in cell lysates .

- Kinase Inhibition Assays : Screen against a panel of kinases (e.g., EGFR, MAPK) to assess selectivity .

Key Research Findings

- The chlorothiophene group enhances metabolic stability compared to phenyl analogs but reduces aqueous solubility .

- Enantiomeric purity is critical for activity: (S)-isomers of related compounds show 10-fold higher enzyme inhibition than (R)-isomers .

- Substituents at the thiophene 5-position significantly modulate bioactivity (e.g., Cl > Br > F in antimicrobial assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.